molecular formula C23H22Cl2F3NO3 B610601 Runcaciguat CAS No. 1402936-61-1

Runcaciguat

Cat. No.: B610601
CAS No.: 1402936-61-1
M. Wt: 488.3 g/mol
InChI Key: NCRMKIWHFXSBGZ-CNBXIYLPSA-N
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Description

Runcaciguat is a novel soluble guanylate cyclase activator developed by Bayer. It is primarily investigated for its potential therapeutic effects in treating chronic kidney disease, non-proliferative diabetic retinopathy, and other cardiovascular and renal conditions. The compound works by targeting the oxidized and heme-free form of soluble guanylate cyclase, thereby restoring cyclic guanosine monophosphate production under oxidative stress .

Scientific Research Applications

Runcaciguat has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of soluble guanylate cyclase activation and the effects of oxidative stress on this enzyme.

    Biology: this compound is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways and its impact on various biological processes.

    Medicine: The compound is being studied for its potential therapeutic effects in treating chronic kidney disease, non-proliferative diabetic retinopathy, and other cardiovascular and renal conditions.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting soluble guanylate cyclase

Mechanism of Action

Runcaciguat acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Future Directions

Runcaciguat is currently under clinical development by Bayer and is in Phase II for Non-Proliferative Diabetic Retinopathy (NPDR) . The future of this compound seems promising as it exhibits cardio-renal protection and is effective in hypertensive as well as diabetic and metabolic CKD models .

Preparation Methods

The synthesis of runcaciguat involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to optimize yield and purity while ensuring cost-effectiveness and scalability. These methods often involve the use of advanced chemical engineering techniques and process optimization strategies .

Chemical Reactions Analysis

Runcaciguat undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Runcaciguat is unique among soluble guanylate cyclase activators due to its specific targeting of the oxidized and heme-free form of the enzyme. Similar compounds include:

Properties

IUPAC Name

(3S)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2F3NO3/c1-12(23(26,27)28)21(14-4-7-16(24)8-5-14)22(32)29-19-10-15(6-9-18(19)25)17(11-20(30)31)13-2-3-13/h4-10,12-13,17,21H,2-3,11H2,1H3,(H,29,32)(H,30,31)/t12-,17+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRMKIWHFXSBGZ-CNBXIYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(CC(=O)O)C3CC3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[C@@H](CC(=O)O)C3CC3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402936-61-1
Record name Runcaciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402936611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Runcaciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methyl-1-oxobutyl]amino]-cyclopropyl-(S)-Benzenepropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RUNCACIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EZ01YDT5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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